molecular formula C7H12O2 B086208 Ethyl cyclobutanecarboxylate CAS No. 14924-53-9

Ethyl cyclobutanecarboxylate

Cat. No.: B086208
CAS No.: 14924-53-9
M. Wt: 128.17 g/mol
InChI Key: SMVBADCAMQOTOV-UHFFFAOYSA-N
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Description

Ethyl cyclobutanecarboxylate (CAS 14924-53-9) is a cyclobutane-derived ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure consists of a four-membered cyclobutane ring fused to an ethyl ester group. Key physical properties include a boiling point of 158.4 ± 8.0 °C, density of 1.0 ± 0.1 g/cm³, and melting point of -48°C . It is classified under UN 3272 (Class 3 flammable liquid) for transport due to its flash point of 41.7°C .

The compound is synthesized via esterification of cyclobutanecarboxylic acid with ethanol or through alkylation of cyclobutanecarboxylate precursors. For example, ethyl 1-bromocyclobutanecarboxylate reacts with methylhydrazine to form intermediates used in pharmaceuticals . Its applications span organic synthesis, particularly as a building block for cyclobutane-containing drugs and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of a strong acid catalyst and removal of water by azeotropic distillation can enhance the yield of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form cyclobutanecarboxylic acid.

    Reduction: The ester can be reduced to cyclobutanemethanol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Cyclobutanecarboxylic acid.

    Reduction: Cyclobutanemethanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Ethyl cyclobutanecarboxylate serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions:

  • Oxidation: Converts to corresponding carboxylic acids or ketones.
  • Reduction: Can be reduced to alcohols using lithium aluminum hydride.
  • Substitution Reactions: The ethyl group can be replaced with other functional groups, allowing for the creation of diverse derivatives .

Synthesis of Chiral Compounds

Recent studies have highlighted the use of this compound in the synthesis of chiral cyclobutanes via rhodium-catalyzed arylation. This method offers high diastereo- and enantioselectivity, making it valuable for producing compounds with specific stereochemistry essential in pharmaceuticals .

Biological Applications

In biological research, this compound is investigated for its potential interactions with enzymes and metabolic pathways. Its unique structure allows it to act as a substrate in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and substrate specificity .

Pharmaceutical Development

The compound is also explored for its pharmacological properties. Its derivatives may exhibit bioactivity that could lead to the development of new therapeutic agents targeting various diseases. For instance, modifications to the cyclobutane ring can enhance biological activity or selectivity towards specific biological targets .

Case Study 1: Rhodium-Catalyzed Aryl Addition

In a notable study, researchers utilized this compound as a substrate for rhodium-catalyzed arylation reactions. The reaction yielded chiral products with significant diastereoselectivity, demonstrating the compound's utility in synthesizing complex chiral molecules relevant for drug discovery .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed how structural modifications could influence enzymatic activity and provide pathways for developing enzyme inhibitors or activators .

Mechanism of Action

The mechanism of action of ethyl cyclobutanecarboxylate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as interaction with nucleophiles or reducing agents.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Functional Groups
Ethyl cyclobutanecarboxylate C₇H₁₂O₂ Ethyl ester on cyclobutane Ester
Mthis compound C₆H₁₀O₂ Methyl ester on cyclobutane Ester
Ethyl cyclopropanecarboxylate C₆H₁₀O₂ Ethyl ester on cyclopropane (3-membered ring) Ester
Ethyl 1-cyanocyclobutanecarboxylate C₈H₁₁NO₂ Cyano (-CN) group on cyclobutane Ester, Nitrile
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ Ketone (-CO) on cyclobutane Ester, Ketone

Key Observations :

  • Ring size : Ethyl cyclopropanecarboxylate (3-membered ring) exhibits higher ring strain and reactivity compared to the 4-membered cyclobutane derivatives .
  • Steric effects : Methyl esters (e.g., mthis compound) have lower molecular weight and reduced steric hindrance compared to ethyl esters .

Physical Properties Comparison

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³)
This compound 158.4 ± 8.0 -48 1.0 ± 0.1
Mthis compound N/A N/A N/A
Ethyl cyclopropanecarboxylate ~160 (estimated) N/A ~1.0 (estimated)
Ethyl cyclohexanecarboxylate Higher than 158.4 N/A ~0.95

Notes:

  • Ethyl cyclohexanecarboxylate (CAS 3289-28-9) has a larger cyclohexane ring, leading to higher boiling points due to increased van der Waals interactions .
  • Mthis compound (CAS 765-85-5) likely has a lower boiling point than its ethyl counterpart due to reduced molecular weight .

Reactivity Trends :

  • Cyclopropane derivatives (e.g., ethyl cyclopropanecarboxylate) are more reactive in ring-opening reactions due to higher ring strain .
  • Fluorinated derivatives (e.g., α-fluoromethyl cyclobutanes) exhibit unique acid-base properties (pKa ~12–14) due to electron-withdrawing effects .

Biological Activity

Ethyl cyclobutanecarboxylate, an organic compound with the chemical formula C7_7H12_{12}O2_2, has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure:
this compound features a cyclobutane ring attached to an ethyl ester group. This unique structure contributes to its reactivity and potential biological functions.

Synthesis:
The synthesis of this compound typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction can be summarized as follows:

  • Esterification Reaction:
    Cyclobutanecarboxylic Acid+EthanolH2SO4Ethyl Cyclobutanecarboxylate+Water\text{Cyclobutanecarboxylic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{this compound}+\text{Water}
  • Further Modifications:
    This compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which can enhance its biological activity or lead to the formation of new derivatives .

Biological Activity

This compound has shown promise in several biological contexts:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially blocking substrate access at the active site of specific enzymes. This mechanism is crucial for developing bioactive molecules and pharmaceutical agents .
  • Antimicrobial Properties: Although specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit antimicrobial activity. This compound might share these properties, warranting further investigation .
  • Cancer Research Applications: The compound's structural characteristics may lend themselves to applications in cancer research, particularly concerning integrin antagonism. Integrins play a significant role in cancer cell adhesion and metastasis, making them attractive targets for therapeutic intervention .

Case Studies and Research Findings

  • Integrin Antagonists:
    A study highlighted the design and synthesis of β3 integrin antagonists based on cyclobutane derivatives. These antagonists demonstrated significant activity against αvβ3 integrins, which are implicated in cancer progression . While this compound was not the primary focus, its structural similarity suggests potential for similar applications.
  • Bioactive Molecule Development:
    Research indicates that this compound could serve as a precursor in synthesizing various bioactive molecules. Its unique combination of functional groups allows for modifications that may enhance biological activity .
  • Comparative Analysis:
    A comparative study of cyclobutane derivatives revealed that this compound possesses distinct reactivity patterns due to its ethoxy group, which may influence its interaction with biological targets differently than other cyclic esters .

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibitor for various enzymes, blocking substrate access.
Antimicrobial EffectsPossible antimicrobial properties akin to similar compounds.
Cancer TherapeuticsPotential use as an integrin antagonist in cancer treatment strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl cyclobutanecarboxylate, and how are reaction conditions optimized?

this compound is commonly synthesized via esterification of cyclobutanecarboxylic acid or bromination of this compound using reagents like N-bromosuccinimide (NBS) and α,α′-azoisobutyronitrile (AIBN) as a radical initiator. Reaction conditions (e.g., temperature, solvent, catalyst) are optimized through iterative testing: for example, heating at 80°C in benzene for 4 hours yields 34% product after purification by distillation . Lower yields (e.g., 11% in hydrazine-based reactions) highlight the need for controlled stoichiometry and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, 1H^1H-NMR in DMSO-d6_6 reveals methylamino group resonances at δ 2.29–2.56 ppm and ester methyl signals at δ 3.82–3.86 ppm . Liquid Chromatography-Mass Spectrometry (LCMS) provides molecular ion peaks (e.g., m/z 353 [M+H]+^+) and purity validation via retention times (e.g., 0.93 minutes under SQD-FA05 conditions) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1.5 equiv NBS for bromination ) and reaction parameters (e.g., 110°C for 15 hours in hydrazine coupling ). Purification via silica gel chromatography (hexane/ethyl acetate gradients) or reverse-phase C18 columns (acetonitrile/water) is essential to isolate high-purity products .

Advanced Research Questions

Q. What strategies improve low yields in multi-step syntheses involving this compound?

Yield optimization often involves intermediate stabilization. For example, using sodium nitrite under acidic conditions (acetic acid/water) improves diazonium salt formation, achieving 82% yield in azo coupling reactions . Zinc dust reduction at -30°C further minimizes side reactions during hydrazone formation .

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?

The cyclobutane ring’s strain enhances reactivity in rhodium-catalyzed 1,4-additions, but stereochemical control remains challenging. Chiral diene ligands and ester-directed functionalization (e.g., converting the ester to cyanide or amide groups) can improve enantioselectivity, as demonstrated in cyclobutene-1-carboxylate derivatives .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., yield disparities)?

Comparative analysis of reaction conditions is key. For instance, 70% yield in azo coupling vs. 11% in hydrazine-based syntheses may arise from differences in temperature, solvent polarity, or purification techniques. High-resolution LCMS and 1H^1H-NMR help identify byproducts (e.g., unreacted aldehydes or over-oxidized intermediates) .

Q. How can computational modeling predict the stability of this compound derivatives under varying conditions?

Density Functional Theory (DFT) calculations can model ring strain and bond angles (e.g., cyclobutane’s 90° angles) to predict thermal stability. Experimental validation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended .

Q. What role does the ester group play in directing functionalization reactions of this compound?

The ester acts as an electron-withdrawing group, polarizing the cyclobutane ring and facilitating nucleophilic attacks at the α-position. For example, methylamino substitution at the cyclobutane carbon is achieved via nucleophilic displacement of bromine in ethyl 1-bromocyclobutanecarboxylate .

Q. Methodological Considerations

Q. How should researchers design experiments to study the hydrolytic stability of this compound?

Conduct pH-dependent hydrolysis studies (e.g., in buffered solutions at pH 2–12) with monitoring via HPLC. Compare half-lives under acidic (ester cleavage) vs. basic (saponification) conditions. NMR can track degradation products like cyclobutanecarboxylic acid .

Q. What protocols validate the purity of this compound derivatives for pharmacological studies?

Combine orthogonal methods: LCMS for molecular weight confirmation, 1H^1H-NMR for structural integrity, and elemental analysis (C, H, N) to verify composition. For example, 99% purity is achieved via dual-column chromatography (silica gel followed by C18) .

Properties

IUPAC Name

ethyl cyclobutanecarboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVBADCAMQOTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70164204
Record name Ethyl cyclobutanecarboxylate
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Molecular Weight

128.17 g/mol
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CAS No.

14924-53-9
Record name Ethyl cyclobutanecarboxylate
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Record name Ethyl cyclobutanecarboxylate
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Synthesis routes and methods

Procedure details

To a solution of cyclobutanecarboxylic acid (50 g, 500 mmol) in EtOH (1.2 L) was slowly added H2SO4 (20 mL) at room temperature. The solution was stirred at reflux overnight, and then cooled and poured into H2O. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo to give ethyl cyclobutanecarboxylate as a colorless oil (44 g, 69%). 1H NMR (400 MHz, CDCl3-d3) δ 4.04 (q, 2H), 3.04 (m, 1H), 2.12 (m, 4H), 1.88 (m, 2H), 1.18 (t, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl cyclobutanecarboxylate
Ethyl cyclobutanecarboxylate
Ethyl cyclobutanecarboxylate
Ethyl cyclobutanecarboxylate
Ethyl cyclobutanecarboxylate
Ethyl cyclobutanecarboxylate

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